(1-Methoxy-2-phenoxyethyl)benzene

Physical Chemistry Process Chemistry Thermal Stability

(1-Methoxy-2-phenoxyethyl)benzene (CAS: 29509-35-1) is a specialized organic ether with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol. Its core structure features a central ethyl bridge connecting a phenyl ring to both a methoxy (-OCH3) and a phenoxy (-OPh) group.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
Cat. No. B8145236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methoxy-2-phenoxyethyl)benzene
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCOC(COC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H16O2/c1-16-15(13-8-4-2-5-9-13)12-17-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3
InChIKeyDKLBUIVESCYJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methoxy-2-phenoxyethyl)benzene Procurement Guide: Baseline Specifications and In-Class Context


(1-Methoxy-2-phenoxyethyl)benzene (CAS: 29509-35-1) is a specialized organic ether with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol . Its core structure features a central ethyl bridge connecting a phenyl ring to both a methoxy (-OCH3) and a phenoxy (-OPh) group . This distinct 1,2-disubstituted arrangement distinguishes it from more common phenoxyethyl analogs and defines its unique physicochemical profile, making it a compound of interest in advanced organic synthesis and materials science [1].

Structure 1,2-Disubstituted ethyl bridge with methoxy and phenoxy groups
Class Aryl alkyl ether, specialized synthetic building block
Use Context Advanced organic synthesis, materials science, and analytical standard development

Why Generic Phenoxyethyl Analogs Cannot Substitute for (1-Methoxy-2-phenoxyethyl)benzene in R&D Applications


Within the class of aryl alkyl ethers, even minor structural variations lead to significant shifts in properties that directly impact synthetic utility and application performance. Substituting a generic analog like (2-Phenoxyethyl)benzene or (1-phenoxyethyl)benzene for (1-Methoxy-2-phenoxyethyl)benzene is not a trivial exchange. The presence or absence and position of the methoxy group and the specific ethyl substitution pattern fundamentally alter boiling point, density, polarity, and reactivity [1]. These changes affect everything from purification conditions to the compound's behavior as a synthetic intermediate or its performance in formulated products. The following evidence quantifies these critical differences.

Target Compound
Generic Phenoxyethyl Analogs
Methoxy group and 1,2-substitution pattern
Absence or different substitution may alter boiling point and reactivity
Higher predicted density
Lower density may shift phase behavior and miscibility in formulations
Distinct molecular weight
Different MW complicates analytical identification and stoichiometric calculations

(1-Methoxy-2-phenoxyethyl)benzene: A Quantitative Evidence Guide for Differentiated Selection


Boiling Point Elevation: Impact on Distillation and High-Temperature Stability

Relative to a common structural analog lacking the methoxy group, (1-Methoxy-2-phenoxyethyl)benzene exhibits a substantially higher predicted boiling point. This is a critical factor for process chemists designing reaction and purification sequences. The target compound's boiling point is predicted at 341.9±35.0 °C at 760 mmHg , compared to the predicted boiling point of 318.9±21.0 °C for (2-Phenoxyethyl)benzene .

Boiling Point Elevation
Predicted / Data to verify
341.9 ± 35.0 °C vs 318.9 ± 21.0 °C
May support wider thermal operating window in distillation
Predicted values require experimental verification
Physical Chemistry Process Chemistry Thermal Stability

Increased Density: Implications for Formulation and Material Design

The target compound possesses a higher predicted density compared to its demethoxylated analog. This is a quantifiable property that influences behavior in liquid formulations and material composites. (1-Methoxy-2-phenoxyethyl)benzene has a predicted density of 1.065±0.06 g/cm³ , while (2-Phenoxyethyl)benzene has a lower predicted density of 1.0±0.1 g/cm³ .

Density Increase
Predicted / Data to verify
1.065 ± 0.06 g/cm³ vs 1.0 ± 0.1 g/cm³
May influence formulation density specifications and phase behavior
Predicted values, verify experimentally for target system
Material Science Formulation Chemistry Physical Properties

Molecular Weight Increase: Verifying Structural Integrity and Functionalization

The presence of the methoxy group directly translates to a higher molecular weight, which is the most unambiguous identifier of the compound's distinct composition. (1-Methoxy-2-phenoxyethyl)benzene has a molecular weight of 228.29 g/mol . Its demethoxylated analog, (2-Phenoxyethyl)benzene, has a molecular weight of 198.26 g/mol .

Molecular Weight
Analytical context
228.29 g/mol vs 198.26 g/mol
Enables unambiguous mass spectrometric identification
Based on molecular formula; confirm identity analytically
Analytical Chemistry Quality Control Synthetic Chemistry

Defined R&D Application Scenarios for (1-Methoxy-2-phenoxyethyl)benzene Based on Comparative Evidence


High-Temperature Organic Synthesis

For synthetic routes requiring prolonged heating or high-boiling solvents, (1-Methoxy-2-phenoxyethyl)benzene offers a distinct advantage over lower-boiling analogs like (2-Phenoxyethyl)benzene. Its higher predicted boiling point (341.9 °C vs. 318.9 °C) allows for reactions at elevated temperatures without risking compound loss through evaporation, potentially enabling higher yields and cleaner reaction profiles. This makes it a more robust intermediate for complex multi-step syntheses where thermal stability is paramount.

Precision Formulation and Material Science

In the development of advanced materials or specialized liquid formulations, achieving precise physical specifications is critical. The higher density of (1-Methoxy-2-phenoxyethyl)benzene (1.065 g/cm³ vs. 1.0 g/cm³) provides a distinct, measurable parameter that can be leveraged to tune the properties of a final product, such as its viscosity, refractive index, or phase behavior in mixtures. This compound is therefore a more precise building block for engineers and formulation scientists compared to its lower-density analogs.

Analytical Method Development and Validation

The well-defined and distinct molecular weight of 228.29 g/mol for (1-Methoxy-2-phenoxyethyl)benzene is a fundamental parameter for developing robust analytical methods. Its unique mass differentiates it clearly from related analogs (e.g., 198.26 g/mol for (2-Phenoxyethyl)benzene) , making it an ideal standard for LC-MS or GC-MS method development, reaction monitoring, and purity analysis. This ensures accurate quantification and identification in complex research samples.

Application
Selection Property
Validation Focus
High-Temperature Organic Synthesis
Higher boiling point
Thermal stability and distillation window
Precision Formulation and Material Science
Higher density
Phase behavior and material specification
Analytical Method Development
Distinct molecular weight
MS-based identification and quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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